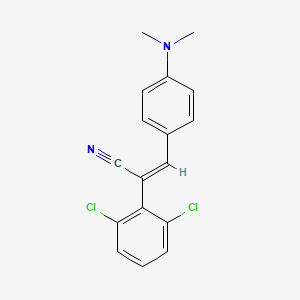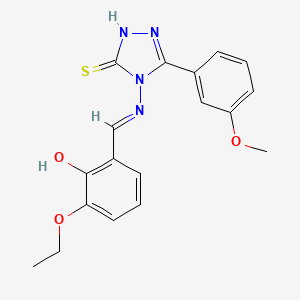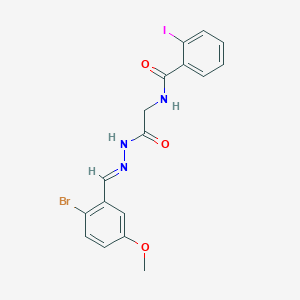
2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of dichlorophenyl and dimethylaminophenyl groups attached to an acrylonitrile moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
The synthesis of 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-(dimethylamino)benzyl cyanide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Analyse Des Réactions Chimiques
2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers .
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can be compared with other similar compounds, such as:
(2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical: This compound has a similar dichlorophenyl group but differs in its overall structure and reactivity.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound shares the dichlorophenyl group but has a different functional group attached, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse research applications.
Propriétés
Numéro CAS |
7496-19-7 |
|---|---|
Formule moléculaire |
C17H14Cl2N2 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
(Z)-2-(2,6-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Cl2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+ |
Clé InChI |
JXBOVEHPRDQCCG-JLHYYAGUSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)




![2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B12039973.png)


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)


![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
